molecular formula C17H16N2OS B4885868 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide

Cat. No. B4885868
M. Wt: 296.4 g/mol
InChI Key: XIZXIKNKEHSKDO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been found to possess potential therapeutic properties, particularly in the field of pain management.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide reduces the transmission of pain signals and produces analgesic effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to produce dose-dependent analgesic effects in animal models of pain. It has also been found to have a relatively long duration of action, with effects lasting up to 6 hours after administration. Furthermore, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, as it does not produce the same rewarding effects as traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is its selectivity for the CB1 receptor, which allows for targeted pain relief without affecting other physiological processes. However, one limitation is its relatively low potency compared to other analgesic agents. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide.

Future Directions

There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent analogs that could be more effective in treating pain. Additionally, further studies are needed to determine the optimal dosing and administration routes for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. Finally, there is potential for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide to be used in combination with other analgesic agents to produce synergistic effects.

Synthesis Methods

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-4,5-dimethyl-2-thiophenecarboxamide in the presence of triethylamine to yield the desired product.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use as an analgesic agent. It has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Furthermore, it has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid analgesics.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-11(2)21-17(15(10)9-18)19-16(20)14-8-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZXIKNKEHSKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CC2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropanecarboxamide

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